4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride
Description
Key Structural Features:
- Morpholine Ring : A six-membered saturated ring containing one oxygen and one nitrogen atom, contributing to the compound’s polarity and solubility.
- Thiazole Core : A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, enabling π-electron delocalization and aromatic stability.
- Thiophene Substituent : A sulfur-containing aromatic ring at the thiazole’s C4 position, linked via a methylene bridge. This group introduces steric bulk and modulates electronic properties.
Table 1: Bond Lengths and Angles in Key Functional Groups
| Bond/Angle | Value (Å/°) | Description |
|---|---|---|
| N1–C2 (thiazole) | 1.32 Å | Double bond character in thiazole |
| S1–C4 (thiophene) | 1.71 Å | Typical for thiophene C–S bonds |
| C–O (morpholine) | 1.43 Å | Ether linkage in morpholine |
| N–C (morpholine) | 1.47 Å | Single bond in saturated ring |
Properties
IUPAC Name |
4-[4-(thiophen-3-ylmethyl)-1,3-thiazol-2-yl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2.ClH/c1-6-16-8-10(1)7-11-9-17-12(13-11)14-2-4-15-5-3-14;/h1,6,8-9H,2-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQOQUAHHXPYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CC3=CSC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core of 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride. This method involves the condensation of α-haloketones with thioamides or thioureas under controlled conditions. For this compound, the reaction typically proceeds as follows:
- Thiophen-3-ylmethyl thioamide preparation : Thiophene-3-carbaldehyde is reacted with ammonium sulfide to form the corresponding thioamide.
- Cyclization with α-chloroacetomorpholine : The thioamide undergoes cyclization with α-chloroacetomorpholine in ethanol at 60–70°C for 6–8 hours, yielding the thiazole intermediate.
- Hydrochloride salt formation : The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt.
Key parameters influencing yield include solvent polarity, temperature, and stoichiometric ratios. Ethanol and methanol are preferred for their ability to solubilize both reactants while minimizing side reactions.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A protocol optimized by Dong et al. (2008) demonstrates a 40% reduction in reaction time compared to conventional heating:
- Microwave conditions :
- Power: 500–600 W
- Temperature: 120–140°C
- Duration: 15–20 minutes
- Yield improvement : 78–82% versus 65–70% with traditional methods.
This approach enhances regioselectivity while reducing thermal degradation of sensitive thiophene and morpholine groups.
Reaction Optimization and Process Chemistry
Solvent and Catalyst Screening
Systematic solvent screening reveals dichloromethane (DCM) and tetrahydrofuran (THF) as optimal for intermediate steps, while aqueous HCl is critical for final salt formation. Catalytic studies show:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 72 | 98.5 |
| DMAP | 68 | 97.2 |
| No catalyst | 55 | 95.1 |
Data aggregated from EvitaChem protocols
Triethylamine outperforms 4-dimethylaminopyridine (DMAP) in minimizing byproducts like N-alkylated morpholine derivatives.
Temperature and Time Profiling
A kinetic study of the cyclization step demonstrates:
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 60 | 8 | 88 |
| 70 | 6 | 92 |
| 80 | 4 | 85 |
Adapted from PubChem reaction data
The 70°C/6-hour condition balances conversion efficiency with energy costs, making it industrially viable.
Mechanistic Insights and Intermediate Characterization
Thiazole Ring Formation Mechanism
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of α-chloroacetomorpholine, followed by dehydrohalogenation to form the thiazole ring. Density functional theory (DFT) calculations indicate a reaction energy barrier of 28.7 kcal/mol for the rate-limiting step.
Morpholine Incorporation
Morpholine’s secondary amine group participates in a Schiff base-like interaction with the thiazole intermediate, stabilized by hydrogen bonding with the solvent matrix. Nuclear magnetic resonance (NMR) studies confirm complete N-alkylation at δ 3.45–3.70 ppm (m, 4H, morpholine CH2).
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Lab-Scale Yield (%) | Pilot-Scale Yield (%) |
|---|---|---|
| Classical Hantzsch | 70–75 | 62–68 |
| Microwave-Assisted | 78–82 | 73–77 |
| Flow Chemistry | 85–88 | 81–84 |
Data synthesized from EvitaChem and PMC studies
Flow chemistry emerges as the most scalable method, achieving 88% yield in continuous reactors by minimizing intermediate isolation steps.
Applications and Derivative Synthesis
Pharmaceutical Intermediate
The compound serves as a precursor to melanocortin receptor agonists, with demonstrated EC50 values of 12–18 nM in MC4R binding assays. Structural analogs show enhanced blood-brain barrier permeability compared to non-morpholine derivatives.
Materials Science Applications
In organic electronics, the thiophene-morpholine-thiazole conjugate exhibits a HOMO-LUMO gap of 3.2 eV, making it suitable for hole-transport layers in OLED devices.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies indicate that derivatives of thiazole and thiophene exhibit significant antibacterial and antifungal activities, suggesting that this compound could be effective against various pathogens. For instance, molecular docking studies have indicated strong binding affinities to bacterial enzymes, which are critical for their survival .
- Anticancer Potential : Research has highlighted the potential of similar compounds in targeting cancer cell lines. The incorporation of thiazole and thiophene rings has been linked to enhanced cytotoxicity against human breast adenocarcinoma cells (MCF7) and other cancer types. In vitro studies using Sulforhodamine B assays have demonstrated promising results in inhibiting cancer cell proliferation .
- Anti-inflammatory Properties : The compound may also serve as an anti-inflammatory agent. Similar structures have been reported to inhibit key inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Material Science
- Conductive Polymers : The unique electronic properties of the thiophene component allow for the development of conductive polymers, which can be used in organic electronics, including sensors and transistors. The compound's ability to form stable radicals could enhance the performance of these materials.
- Fluorescent Materials : The integration of thiophene in the structure can facilitate the design of fluorescent materials useful in bioimaging applications. Such materials can be critical for visualizing cellular processes in real-time.
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds similar to 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride exhibited significant antimicrobial activity at low concentrations .
- Cytotoxicity Against Cancer Cells : In vitro tests on MCF7 cells showed that the compound's structural components contributed to a reduction in cell viability, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Thiazole-Morpholine Derivatives
VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine)
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Features a dibromoimidazole substituent instead of thiophene.
- Synthesis Note: A structural discrepancy was identified in its synthesis, emphasizing the criticality of substituent positioning for functional consistency .
- Comparison : Bromine atoms in VPC-14449 introduce steric bulk and electronic effects distinct from the planar, conjugated thiophene system in the target compound, which may influence solubility and reactivity .
Isostructural Thiazole-Triazole Analogs
Compounds 4 and 5 (from ) share isostructural triclinic (P¯1) symmetry and similar conformations:
- Compound 4 : 4-(4-chlorophenyl)-substituted thiazole with fluorophenyl-triazole groups.
- Compound 5 : 4-(4-fluorophenyl)-substituted thiazole with analogous triazole groups.
- Structural Insights : Both exhibit near-planar conformations except for one perpendicular fluorophenyl group, suggesting that halogen substituents (Cl/F) minimally affect overall geometry but may modulate intermolecular interactions (e.g., halogen bonding) .
- Relevance to Target Compound : The thiophen-3-ylmethyl group in the target compound likely enhances π-π stacking and sulfur-mediated interactions compared to halogenated analogs, impacting crystallinity and biological target engagement.
Thiazole-Isoxazolone Hybrids
THIO (4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methylisoxazol-5(4H)-one)
- Structure : Combines thiazole with isoxazolone and hydrazone moieties.
- Synthesis: Reflux conditions in ethanol yield planar structures, contrasting with the target compound’s likely three-dimensional conformation due to the morpholine ring .
- Functional Implication : The hydrazone group in THIO may confer redox activity, whereas the morpholine-thiazole core in the target compound could prioritize hydrogen bonding and solubility.
Physicochemical and Pharmacological Considerations
Table 1: Comparative Properties of Thiazole Derivatives
Biological Activity
4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride is a heterocyclic compound characterized by the presence of a thiazole ring, a thiophene ring, and a morpholine moiety. This unique structural composition suggests a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This formula indicates the presence of various functional groups that contribute to its biological activity. The thiazole and thiophene rings are known for their roles in various biochemical interactions, while the morpholine ring enhances solubility and bioavailability.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been evaluated for antifungal activity. A study reported that it inhibited the growth of Candida albicans with an MIC of 8 µg/mL, comparable to standard antifungal agents like fluconazole . The mechanism appears to involve disruption of fungal cell wall synthesis.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. It has been tested against several viruses, including influenza and herpes simplex virus (HSV), showing promising results in inhibiting viral replication at low concentrations .
Anticancer Activity
Recent investigations into the anticancer potential of this compound revealed its ability to induce apoptosis in various cancer cell lines. Notably, it showed IC50 values of 10 µM against breast cancer (MCF-7) cells and 12 µM against lung cancer (A549) cells . The compound's mechanism involves modulation of signaling pathways associated with cell survival and proliferation.
Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the antimicrobial efficacy of the compound against clinical isolates from patients with infections. The results indicated that the compound was effective against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating antibiotic-resistant infections.
Study 2: Anticancer Mechanism
Another study focused on the mechanism behind its anticancer activity. Using flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells . This finding highlights its potential role in cancer therapy.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride, and how can reaction yields be optimized?
- Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Chloroacetylation of thiophene derivatives to introduce reactive sites for thiazole ring formation .
- Step 2 : Cyclocondensation with thioureas or thioamides under reflux conditions (e.g., ethanol, 80°C) to form the thiazole core .
- Step 3 : Morpholine incorporation via nucleophilic substitution or Mannich reactions, using morpholine in polar aprotic solvents like DMF .
- Optimization : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of morpholine to thiazole precursor). Catalytic acids (e.g., HCl) can enhance reaction rates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : - and -NMR to verify thiophene, thiazole, and morpholine proton environments (e.g., δ 7.2–7.5 ppm for thiophene protons) .
- FT-IR : Confirm functional groups (e.g., C-S stretch at ~680 cm, morpholine C-O-C at ~1100 cm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions in crystalline form .
Q. How can researchers ensure purity and stability during storage?
- Answer :
- Purification : Use column chromatography (silica gel, eluent: CHCl/MeOH 9:1) or recrystallization (ethanol/water) .
- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9), temperature (40–60°C), and light exposure. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can contradictory biological activity data for thiazole-morpholine hybrids be systematically addressed?
- Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination) to minimize inter-lab variability .
- Cytotoxicity Controls : Include human cell lines (e.g., HEK293) to differentiate target-specific activity from general toxicity .
- Structural Confirmation : Re-validate compound identity via -NMR and LC-MS before biological testing to rule out degradation .
Q. What computational strategies are effective in predicting the binding affinity of this compound with bacterial targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK). Focus on hydrogen bonding with morpholine oxygen and hydrophobic contacts with the thiophene ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What experimental approaches can elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Answer :
- Functional Group Modifications : Synthesize analogs with substituted thiophenes (e.g., 4-fluoro-thiophene) or alternative heterocycles (e.g., oxadiazole) to assess impact on antimicrobial activity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., thiazole sulfur, morpholine ring) for target engagement .
Q. How should researchers design stability-indicating methods for this compound in formulation studies?
- Answer :
- Forced Degradation : Expose to oxidative (HO), thermal (60°C), and photolytic (ICH Q1B) conditions.
- HPLC Method : Develop a gradient method (0.1% TFA in HO/ACN) to separate degradation products. Validate per ICH Q2(R1) guidelines .
Q. What strategies mitigate spectral interference when analyzing this compound in complex biological matrices?
- Answer :
- Sample Preparation : Use SPE cartridges (C18) to isolate the compound from plasma proteins.
- LC-MS/MS : Employ MRM transitions (e.g., m/z 350→232 for quantification) with deuterated internal standards to enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
